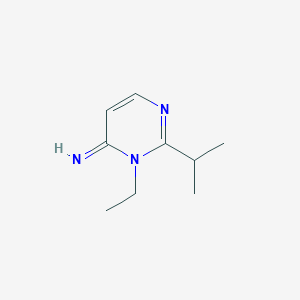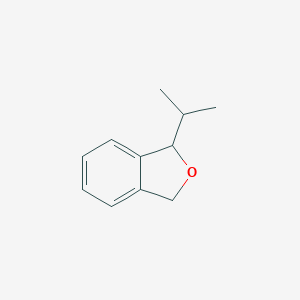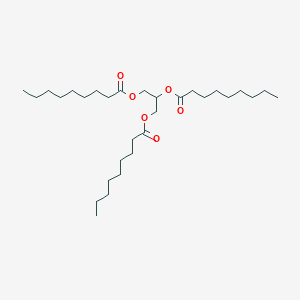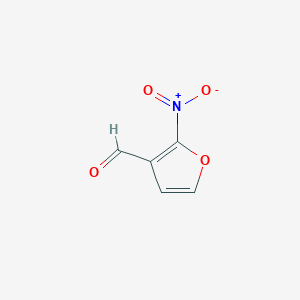
3-Ethyl-2-propan-2-ylpyrimidin-4-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2-propan-2-ylpyrimidin-4-imine, also known as EPPI, is a chemical compound that has been widely used in scientific research due to its unique properties. EPPI is a pyrimidine derivative that has been synthesized using various methods, and it has shown promising results in several areas of research.
Mechanism Of Action
3-Ethyl-2-propan-2-ylpyrimidin-4-imine's mechanism of action is not fully understood, but it has been shown to inhibit the activity of reactive oxygen species and reduce oxidative stress in cells. It has also been shown to inhibit the activity of inflammatory cytokines, which contribute to the development of various diseases.
Biochemical And Physiological Effects
3-Ethyl-2-propan-2-ylpyrimidin-4-imine has been shown to have several biochemical and physiological effects, including reducing the levels of reactive oxygen species and inflammatory cytokines, increasing the activity of antioxidant enzymes, and improving mitochondrial function. These effects contribute to its potential therapeutic benefits in various diseases.
Advantages And Limitations For Lab Experiments
3-Ethyl-2-propan-2-ylpyrimidin-4-imine has several advantages for lab experiments, including its high stability and solubility in water and organic solvents. However, its high reactivity with other compounds and potential toxicity at high concentrations are limitations that need to be considered.
Future Directions
3-Ethyl-2-propan-2-ylpyrimidin-4-imine has shown promising results in various scientific research studies, and there are several future directions for its use. These include exploring its potential therapeutic benefits in neurodegenerative diseases, cancer, and cardiovascular diseases, as well as investigating its mechanism of action in more detail. Additionally, the development of new synthetic methods for 3-Ethyl-2-propan-2-ylpyrimidin-4-imine could lead to more efficient and cost-effective production of this compound.
Synthesis Methods
3-Ethyl-2-propan-2-ylpyrimidin-4-imine can be synthesized using different methods, including the reaction of 3-ethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimidine with isopropylamine. Another method involves the reaction of 3-ethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimidine with 2-amino-2-methyl-1-propanol. Both methods produce high yields of 3-Ethyl-2-propan-2-ylpyrimidin-4-imine.
Scientific Research Applications
3-Ethyl-2-propan-2-ylpyrimidin-4-imine has been used in various scientific research studies due to its unique properties. It has been shown to have potent antioxidant and anti-inflammatory properties and has been used in studies related to neuroprotection, cancer, and cardiovascular diseases.
properties
CAS RN |
114362-22-0 |
|---|---|
Product Name |
3-Ethyl-2-propan-2-ylpyrimidin-4-imine |
Molecular Formula |
C9H15N3 |
Molecular Weight |
165.24 g/mol |
IUPAC Name |
3-ethyl-2-propan-2-ylpyrimidin-4-imine |
InChI |
InChI=1S/C9H15N3/c1-4-12-8(10)5-6-11-9(12)7(2)3/h5-7,10H,4H2,1-3H3 |
InChI Key |
BGJOFJBCVUNAMJ-UHFFFAOYSA-N |
SMILES |
CCN1C(=N)C=CN=C1C(C)C |
Canonical SMILES |
CCN1C(=N)C=CN=C1C(C)C |
synonyms |
4(3H)-Pyrimidinimine,3-ethyl-2-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B53121.png)








![5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid](/img/structure/B53141.png)


